molecular formula C13H21NO4 B1370767 Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate CAS No. 681807-59-0

Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate

Cat. No.: B1370767
CAS No.: 681807-59-0
M. Wt: 255.31 g/mol
InChI Key: MUWAMLYKLZSGPE-UHFFFAOYSA-N
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Description

Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is a complex organic compound that features a cyclopropane ring, a vinyl group, and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors for efficient and scalable reactions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Strong nucleophiles like sodium hydride (NaH) in aprotic solvents.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate involves its ability to act as a protected amino acid derivative. The Boc group provides stability to the amino group, allowing for selective reactions at other sites of the molecule. Upon deprotection, the amino group can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-((tert-butoxycarbonyl)amino)-2-cyclopropanecarboxylate: Lacks the vinyl group, making it less reactive in certain coupling reactions.

    Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxamide: Contains an amide group instead of an ester, affecting its reactivity and solubility.

Uniqueness

Ethyl 1-((tert-butoxycarbonyl)amino)-2-vinylcyclopropanecarboxylate is unique due to the presence of both a vinyl group and a Boc-protected amino group on a cyclopropane ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .

Properties

IUPAC Name

ethyl 2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-6-9-8-13(9,10(15)17-7-2)14-11(16)18-12(3,4)5/h6,9H,1,7-8H2,2-5H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUWAMLYKLZSGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C=C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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